4-(aminomethyl)-N-propylaniline
Overview
Description
4-(Aminomethyl)-N-propylaniline is an organic compound with the molecular formula C₁₀H₁₄N₂. It is characterized by an aniline core substituted with an aminomethyl group (-CH₂-NH₂) at the para position and a propyl group (-CH₂-CH₂-CH₃) attached to the nitrogen atom of the aniline group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 4-nitro-N-propylaniline. The nitro group is reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) or iron and hydrochloric acid.
Direct Amination: Another method is the direct amination of 4-(chloromethyl)-N-propylaniline with ammonia or an amine source under high pressure and temperature.
Industrial Production Methods: In industrial settings, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form 4-(aminomethyl)-N-propylbenzaldehyde using oxidizing agents like manganese dioxide (MnO₂) or chromyl chloride (CrO₂Cl₂).
Reduction: The compound can undergo reduction reactions, such as the reduction of the nitro group in its precursor to form the amine group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group if present, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: MnO₂, CrO₂Cl₂, Na₂Cr₂O₇, H₂O₂
Reduction: H₂ (g), Fe/HCl, Sn/HCl
Substitution: NH₃, primary amines, alkyl halides
Major Products Formed:
4-(Aminomethyl)-N-propylbenzaldehyde (from oxidation)
4-(Aminomethyl)-N-propylbenzylamine (from reduction)
Various substituted anilines (from substitution reactions)
Scientific Research Applications
4-(Aminomethyl)-N-propylaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-(Aminomethyl)-N-propylaniline is similar to other aniline derivatives, such as 4-aminobenzylamine and 4-aminomethylbenzoic acid. its unique structural features, including the propyl group and the aminomethyl group, distinguish it from these compounds. These structural differences can lead to variations in reactivity, biological activity, and industrial applications.
Comparison with Similar Compounds
4-Aminobenzylamine
4-Aminomethylbenzoic acid
4-(Aminomethyl)pyridine
4-(Aminomethyl)benzaldehyde
Properties
IUPAC Name |
4-(aminomethyl)-N-propylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,12H,2,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFBJLJLNYEIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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